molecular formula C17H14ClFN2O3 B5485917 N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5485917
M. Wt: 348.8 g/mol
InChI Key: HVBHNTBPPCLACF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinoline core, substituted with chloro and fluoro groups on the phenyl ring, and a carboxamide group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O3/c1-8-4-14-10(15(22)5-8)7-11(17(24)21-14)16(23)20-9-2-3-13(19)12(18)6-9/h2-3,6-8H,4-5H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBHNTBPPCLACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aniline derivative under acidic conditions.

    Introduction of the chloro and fluoro groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents on the phenyl ring.

    Formation of the carboxamide group: This step involves the reaction of the quinoline derivative with an appropriate amine under dehydrating conditions to form the carboxamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in cancer therapy, particularly in targeting specific cancer cell pathways.

    Industry: It can be used in the development of agrochemicals and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects, such as the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

    Gefitinib: A tyrosine kinase inhibitor used in cancer therapy, which also contains a quinoline core but with different substituents.

    Erlotinib: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.

    Lapatinib: A dual tyrosine kinase inhibitor used in the treatment of breast cancer, with a quinazoline core structure.

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